molecular formula C11H14Cl3N3O2S B1669135 N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride CAS No. 1177141-67-1

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride

Cat. No.: B1669135
CAS No.: 1177141-67-1
M. Wt: 358.7 g/mol
InChI Key: JUAVTXYOCISSSL-UHFFFAOYSA-N
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Description

This compound also inhibits serum and glucocorticoid-regulated kinase (SGK), ribosomal S6 kinase-1 (S6K1), and mitogen- and stress-activated protein kinase-1 (MSK1) . CKI 7 dihydrochloride is widely used in scientific research due to its ability to modulate various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CKI 7 dihydrochloride involves the reaction of 5-chloroisoquinoline-8-sulphonamide with 2-aminoethylamine in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of CKI 7 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The compound is then purified using crystallization or chromatography techniques and stored under desiccated conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: CKI 7 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulphonamide and aminoethyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Mechanism of Action

CKI 7 dihydrochloride exerts its effects by competitively inhibiting the ATP-binding site of casein kinase 1. This inhibition prevents the phosphorylation of target proteins, thereby modulating various cellular processes such as cell cycle progression, apoptosis, and signal transduction. The compound also inhibits other kinases like SGK, S6K1, and MSK1, further influencing cellular functions .

Comparison with Similar Compounds

CKI 7 dihydrochloride is unique due to its selective inhibition of casein kinase 1 and its ability to inhibit multiple kinases. Similar compounds include:

    CHIR99021: A selective inhibitor of glycogen synthase kinase 3 (GSK-3).

    SB 431542: An inhibitor of transforming growth factor-beta (TGF-β) receptor.

    Y-27632: A selective inhibitor of Rho-associated protein kinase (ROCK).

Compared to these compounds, CKI 7 dihydrochloride offers a broader range of kinase inhibition, making it a valuable tool in research .

Properties

IUPAC Name

N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S.2ClH/c12-10-1-2-11(18(16,17)15-6-4-13)9-7-14-5-3-8(9)10;;/h1-3,5,7,15H,4,6,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAVTXYOCISSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1S(=O)(=O)NCCN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177141-67-1
Record name 1177141-67-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
Reactant of Route 4
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
Reactant of Route 5
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
Reactant of Route 6
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride

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